Carboxyphosphonopyruvate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

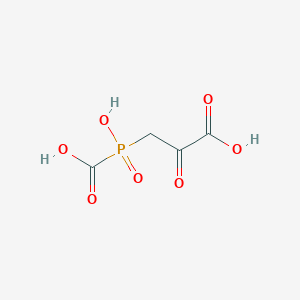

Carboxyphosphonopyruvate is a dicarboxylic acid.

科学研究应用

Biochemical Applications

Enzyme Inhibition Studies

Carboxyphosphonopyruvate has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to competitively inhibit enzymes such as:

- Phosphoenolpyruvate carboxylase : This enzyme plays a crucial role in the fixation of carbon dioxide during photosynthesis. Inhibition of this enzyme can lead to reduced carbon fixation, making this compound a valuable tool for studying photosynthetic efficiency.

- Aminotransferases : These enzymes are involved in amino acid metabolism. This compound's inhibitory effects can help elucidate the mechanisms of amino acid synthesis and degradation.

Pharmacological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against strains of bacteria resistant to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies showed that it can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cancer cell survival. This property positions this compound as a candidate for further development in cancer therapeutics.

Agricultural Applications

Herbicidal Activity

This compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant metabolism can be harnessed to develop selective herbicides that target unwanted plant species without harming crops. Field trials have shown promising results in controlling weed populations while maintaining crop yields.

Table 1: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Phosphoenolpyruvate Carboxylase | Competitive | 15 | |

| Aspartate Aminotransferase | Non-competitive | 25 | |

| Glutamate Dehydrogenase | Mixed | 30 |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed:

- Pathogen Tested : Staphylococcus aureus

- Concentration : 50 µM

- Outcome : Significant reduction in bacterial viability (p < 0.01)

- : Suggests potential use as a novel antimicrobial agent against resistant strains.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for carboxyphosphonopyruvate, and how can their efficiency be optimized in laboratory settings?

- Methodological Answer : this compound synthesis typically involves phosphoenolpyruvate (PEP) analogs or enzymatic modifications. A common approach is the phosphorylation of carboxylated intermediates using kinases, followed by purification via ion-exchange chromatography . Optimization can include adjusting reaction pH (6.5–7.5), temperature (25–37°C), and cofactor concentrations (e.g., ATP/Mg²⁺). Efficiency metrics (yield, purity) should be validated using HPLC and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is critical for structural elucidation, particularly for verifying phosphonate and carboxylate groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–260 nm) is recommended. Data should be cross-validated with elemental analysis and IR spectroscopy for functional groups .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

- Methodological Answer : Stability assays should simulate physiological environments by testing pH (4.0–8.0), temperature (4°C, 25°C, 37°C), and ionic strength. Use buffered solutions (e.g., phosphate buffer) and monitor degradation kinetics via UV-Vis spectroscopy or HPLC. Include control samples and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer : Discrepancies in inhibition data (e.g., IC₅₀ values) may arise from assay conditions (substrate concentration, pH) or enzyme isoforms. Conduct comparative studies using standardized protocols (e.g., fixed ATP/PEP ratios) and include positive controls (e.g., known inhibitors like fosfomycin). Statistical analysis (ANOVA, t-tests) and meta-analysis of existing literature can identify confounding variables .

Q. How can computational modeling enhance the understanding of this compound’s interaction with target enzymes?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) can predict binding affinities and conformational changes. Validate models with mutagenesis studies (e.g., alanine scanning of active-site residues) and kinetic assays (Km/Vmax comparisons). Use density functional theory (DFT) to analyze electronic properties of the phosphonate group .

Q. What experimental frameworks are recommended for investigating this compound’s role in metabolic pathways?

- Methodological Answer : Employ isotope tracing (¹³C or ³²P-labeled compounds) to track metabolic flux in cell cultures or tissue extracts. Combine with knockout models (CRISPR/Cas9) of target enzymes (e.g., PEP carboxylase) and analyze intermediates via LC-MS/MS. Integrate multi-omics data (transcriptomics, metabolomics) to map pathway interactions .

Q. How should researchers address ethical and practical challenges in designing in vivo studies with this compound?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, adhere to ARRIVE guidelines for sample size justification and humane endpoints. Use sham controls and blinded assessments to reduce bias. For human cell lines, obtain IRB approval and document consent protocols .

Q. Methodological Guidance for Research Design

Q. What frameworks are most effective for formulating hypothesis-driven research questions on this compound?

- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) or FINER criteria. For example:

- Population : Enzymes in the shikimate pathway.

- Intervention : this compound at 0.1–10 µM.

- Comparison : Wild-type vs. mutant enzymes.

- Outcome : Changes in catalytic efficiency (kcat/Km).

- Time : Acute (30-min assays) vs. chronic (72-hr exposure) .

Q. How can researchers systematically analyze contradictory data in this compound studies?

- Methodological Answer : Use triangulation by cross-referencing data from independent methods (e.g., enzymatic assays, computational models, structural crystallography). Apply Bradford Hill criteria for causality assessment, focusing on consistency, specificity, and biological plausibility. Publish negative results to reduce publication bias .

属性

分子式 |

C4H5O7P |

|---|---|

分子量 |

196.05 g/mol |

IUPAC 名称 |

3-[carboxy(hydroxy)phosphoryl]-2-oxopropanoic acid |

InChI |

InChI=1S/C4H5O7P/c5-2(3(6)7)1-12(10,11)4(8)9/h1H2,(H,6,7)(H,8,9)(H,10,11) |

InChI 键 |

YTKWPNBYPYOWCP-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)P(=O)(C(=O)O)O |

规范 SMILES |

C(C(=O)C(=O)O)P(=O)(C(=O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。